molecular formula C19H21ClN8O2 B10931457 methyl 1-[[4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]methyl]pyrazole-3-carboxylate

methyl 1-[[4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]methyl]pyrazole-3-carboxylate

Cat. No.: B10931457
M. Wt: 428.9 g/mol
InChI Key: QNVRBZWIFHDZLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-[[4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]methyl]pyrazole-3-carboxylate is a complex organic compound featuring multiple pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[[4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]methyl]pyrazole-3-carboxylate typically involves multi-step organic reactions The process begins with the preparation of the pyrazole rings, which can be synthesized through the cyclization of hydrazines with 1,3-diketonesThe final step is the esterification of the carboxylate group .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. The use of automated systems and reactors would ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[[4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]methyl]pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

  • **Sub

Properties

Molecular Formula

C19H21ClN8O2

Molecular Weight

428.9 g/mol

IUPAC Name

methyl 1-[[4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]methyl]pyrazole-3-carboxylate

InChI

InChI=1S/C19H21ClN8O2/c1-11-13(8-25(3)21-11)17-16(20)18(14-9-26(4)22-12(14)2)28(24-17)10-27-7-6-15(23-27)19(29)30-5/h6-9H,10H2,1-5H3

InChI Key

QNVRBZWIFHDZLP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=C(C(=NN2CN3C=CC(=N3)C(=O)OC)C4=CN(N=C4C)C)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.